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4-fluoro-N-(4-methoxy-2-nitrophenyl)benzamide Documentation Hub

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  • Product: 4-fluoro-N-(4-methoxy-2-nitrophenyl)benzamide
  • CAS: 211816-01-2

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Elucidating the Mechanism of Action of 4-fluoro-N-(4-methoxy-2-nitrophenyl)benzamide

Abstract The discovery of novel small molecules with therapeutic potential is a cornerstone of modern drug development. 4-fluoro-N-(4-methoxy-2-nitrophenyl)benzamide represents one such molecule, the biological activity...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The discovery of novel small molecules with therapeutic potential is a cornerstone of modern drug development. 4-fluoro-N-(4-methoxy-2-nitrophenyl)benzamide represents one such molecule, the biological activity and mechanism of which remain to be fully elucidated. This guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate its mechanism of action. We will delve into a structural analysis of the compound, propose testable hypotheses for its biological targets, and provide detailed experimental protocols for hypothesis validation. This document serves as a roadmap for transforming a novel chemical entity into a well-characterized therapeutic candidate.

Introduction: The Enigma of a Novel Benzamide

Benzamides are a well-established class of compounds with a broad range of biological activities, including antiemetic, antipsychotic, and prokinetic effects. The specific substitutions on the benzamide scaffold of 4-fluoro-N-(4-methoxy-2-nitrophenyl)benzamide, however, suggest the potential for a novel mechanism of action. The presence of a fluorine atom, a methoxy group, and a nitro group introduces unique electronic and steric properties that could lead to interactions with previously unexploited biological targets. The primary challenge, and indeed the opportunity, lies in the systematic deconvolution of its molecular mechanism.

Structural and Physicochemical Analysis

A thorough understanding of the physicochemical properties of 4-fluoro-N-(4-methoxy-2-nitrophenyl)benzamide is a prerequisite for designing meaningful biological assays.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight292.25 g/mol Adherence to Lipinski's Rule of Five, suggesting good oral bioavailability.
LogP3.1Indicates good membrane permeability.
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5
pKa11.5 (most basic)Influences solubility and ionization state at physiological pH.

Proposed Mechanisms of Action and Experimental Validation

Based on the structural motifs present in 4-fluoro-N-(4-methoxy-2-nitrophenyl)benzamide, we can formulate several hypotheses regarding its potential mechanism of action.

Hypothesis 1: Inhibition of Tyrosine Kinases

The benzamide scaffold is a common feature in many tyrosine kinase inhibitors (TKIs). The fluoro-substituted phenyl ring could potentially occupy the ATP-binding pocket of a kinase.

Objective: To determine if 4-fluoro-N-(4-methoxy-2-nitrophenyl)benzamide inhibits the activity of a panel of tyrosine kinases.

Materials:

  • 4-fluoro-N-(4-methoxy-2-nitrophenyl)benzamide

  • Recombinant human tyrosine kinases (e.g., EGFR, VEGFR, PDGFR)

  • ATP

  • Substrate peptide (e.g., poly(Glu, Tyr) 4:1)

  • Kinase buffer

  • ADP-Glo™ Kinase Assay (Promega)

Procedure:

  • Prepare a serial dilution of the compound in DMSO.

  • In a 96-well plate, add the kinase, substrate, and compound.

  • Initiate the reaction by adding ATP.

  • Incubate at 30°C for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system.

  • Calculate the IC50 value.

Hypothesis 2: Modulation of Nuclear Receptors

The overall lipophilicity and the presence of aromatic rings suggest that the compound could be a ligand for nuclear receptors.

Objective: To assess the ability of the compound to activate or inhibit the transcriptional activity of a specific nuclear receptor.

Materials:

  • HEK293T cells

  • Expression vector for the nuclear receptor of interest (e.g., PPARγ, LXR)

  • Reporter plasmid containing a luciferase gene downstream of a response element for the nuclear receptor.

  • Transfection reagent

  • Dual-Luciferase® Reporter Assay System (Promega)

Procedure:

  • Co-transfect HEK293T cells with the nuclear receptor expression vector and the reporter plasmid.

  • Treat the transfected cells with a serial dilution of the compound.

  • Incubate for 24 hours.

  • Lyse the cells and measure luciferase activity.

  • Calculate the EC50 or IC50 value.

Hypothesis 3: Disruption of Protein-Protein Interactions

The relatively planar structure of the molecule could allow it to fit into the interface between two interacting proteins, thereby disrupting their function.

Objective: To determine if the compound disrupts a known protein-protein interaction within a cellular context.

Materials:

  • Cell line endogenously expressing the protein pair of interest (e.g., p53-MDM2)

  • Antibody against one of the proteins for immunoprecipitation

  • Antibody against the other protein for western blotting

  • Protein A/G agarose beads

  • Lysis buffer

  • Wash buffer

Procedure:

  • Treat cells with the compound or vehicle control.

  • Lyse the cells and perform immunoprecipitation using the specific antibody.

  • Elute the immunoprecipitated proteins and separate them by SDS-PAGE.

  • Perform a western blot to detect the co-immunoprecipitated protein.

  • Compare the amount of co-immunoprecipitated protein between the treated and control samples.

Target Identification and Validation

Should the initial hypothesis-driven approaches prove inconclusive, a more unbiased approach to target identification is warranted.

Affinity-Based Target Identification

This involves chemically modifying the compound to create a probe that can be used to "fish" for its binding partners in a cell lysate.

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-fluoro-N-(4-methoxy-2-nitrophenyl)benzamide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the core physicochemical properties of the compound 4-fluoro-N-(4-methoxy-2-nitrophenyl)b...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of the compound 4-fluoro-N-(4-methoxy-2-nitrophenyl)benzamide. As a substituted benzamide, this molecule holds potential interest in medicinal chemistry and drug discovery. Understanding its fundamental characteristics, such as molecular weight, lipophilicity, solubility, and thermal stability, is critical for any future development. This document outlines both the theoretical and experimental approaches to characterizing this compound, offering field-proven insights and detailed methodologies for its evaluation.

Introduction to Substituted Benzamides

Benzamide and its derivatives are a well-established class of organic compounds with a wide range of biological activities.[1] The core structure, a simple amide derivative of benzoic acid, serves as a versatile scaffold for chemical modification.[1] By introducing various substituents onto the phenyl rings, chemists can modulate the molecule's electronic, steric, and physicochemical properties to optimize its interaction with biological targets. The title compound, 4-fluoro-N-(4-methoxy-2-nitrophenyl)benzamide, incorporates several key functional groups: a fluoro group, a methoxy group, and a nitro group. These substitutions are expected to significantly influence its properties and, consequently, its potential as a therapeutic agent.

Molecular Identity and Core Properties

The foundational step in characterizing any chemical entity is to establish its molecular identity and fundamental properties.

Molecular Formula: C₁₄H₁₁FN₂O₄

Molecular Weight: 290.25 g/mol

The molecular weight is a critical parameter for a wide range of analytical and experimental procedures, from preparing solutions of known molarity to interpreting mass spectrometry data.

Predicted Physicochemical Properties
PropertyPredicted ValueSource
logP 2.96[2]
logD 2.48[2]
logSw -3.74[2]
Hydrogen Bond Acceptors 7[2]
Hydrogen Bond Donors 1[2]
Polar Surface Area 63.95 Ų[2]

It is crucial to note that these are predicted values for a structural isomer and should be confirmed by experimental determination for 4-fluoro-N-(4-methoxy-2-nitrophenyl)benzamide.

Experimental Determination of Physicochemical Properties

To ensure scientific rigor, the predicted properties must be validated through empirical measurement. The following sections detail the standard experimental protocols for characterizing key physicochemical parameters.

Thermal Analysis: Melting Point and Decomposition

Thermal analysis provides insights into the physical and chemical changes that a substance undergoes as a function of temperature.

DSC is a powerful technique for determining the melting point and other thermal transitions of a material.[3][4][5][6][7] It measures the difference in heat flow between the sample and a reference as they are subjected to a controlled temperature program.[4]

Principle: When the compound melts, it absorbs energy, resulting in an endothermic peak on the DSC thermogram. The onset of this peak is typically reported as the melting point.[4] The purity of the compound can also be inferred from the shape of the melting peak.[5]

Experimental Protocol: DSC

  • Sample Preparation: Accurately weigh 1-5 mg of the compound into a DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

  • Data Analysis: Record the heat flow as a function of temperature. The melting point is determined from the onset temperature of the melting endotherm.

TGA measures the change in mass of a sample as a function of temperature or time.[8][9][10][11] This technique is invaluable for determining the thermal stability and decomposition profile of a compound.[9][10]

Principle: As the compound is heated, it may decompose, leading to a loss of mass. The TGA curve plots the percentage of initial mass remaining against temperature, revealing the temperature at which degradation begins.[9]

Experimental Protocol: TGA

  • Sample Preparation: Place a small, accurately weighed amount of the sample (5-10 mg) into a TGA pan.

  • Instrument Setup: Position the pan in the TGA furnace.

  • Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under a defined atmosphere (e.g., nitrogen or air).

  • Data Analysis: The resulting TGA curve provides the onset temperature of decomposition, indicating the upper limit of the compound's thermal stability.

Lipophilicity: Octanol-Water Partition Coefficient (LogP)

Lipophilicity is a critical parameter in drug discovery, influencing absorption, distribution, metabolism, and excretion (ADME).[12] It is typically expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.[13][14]

The shake-flask method is the "gold standard" for LogP determination due to its direct measurement approach.[14]

Principle: The compound is partitioned between two immiscible liquids, n-octanol and water. After reaching equilibrium, the concentration of the compound in each phase is measured, and the partition coefficient is calculated.[13]

Experimental Protocol: Shake-Flask for LogP

  • Preparation: Prepare a stock solution of the compound in the phase in which it is more soluble. Add this to a mixture of n-octanol and water that have been pre-saturated with each other.

  • Equilibration: Shake the mixture for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the mixture to achieve complete separation of the two phases.

  • Quantification: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC.

  • Calculation: Calculate LogP using the formula: LogP = log₁₀([concentration in octanol] / [concentration in water]).

Reversed-phase HPLC (RP-HPLC) offers a faster, indirect method for estimating LogP.[14][15]

Principle: The retention time of a compound on a nonpolar stationary phase is correlated with its lipophilicity. By calibrating the system with compounds of known LogP values, the LogP of the test compound can be determined.

Workflow for Physicochemical Characterization

G cluster_0 Thermal Analysis cluster_1 Lipophilicity cluster_2 Solubility DSC DSC Analysis TGA TGA Analysis ShakeFlask Shake-Flask Method HPLC HPLC Method Kinetic Kinetic Solubility Thermo Thermodynamic Solubility Compound 4-fluoro-N-(4-methoxy-2-nitrophenyl)benzamide Compound->DSC Determine Melting Point Compound->TGA Assess Thermal Stability Compound->ShakeFlask Direct LogP Measurement Compound->HPLC Indirect LogP Estimation Compound->Kinetic Early Stage Screening Compound->Thermo Equilibrium Measurement G cluster_kinetic Kinetic Solubility cluster_thermo Thermodynamic Solubility k1 Prepare DMSO Stock k2 Dilute in Buffer k1->k2 k3 Incubate (e.g., 2h) k2->k3 k4 Measure Turbidity (Nephelometry) k3->k4 t1 Add Excess Solid to Buffer t2 Equilibrate (e.g., 24h) t1->t2 t3 Filter/Centrifuge t2->t3 t4 Quantify Supernatant (LC-MS/UV) t3->t4

Sources

Protocols & Analytical Methods

Method

sample preparation of 4-fluoro-N-(4-methoxy-2-nitrophenyl)benzamide for mass spectrometry

An Application Note and Protocol for Mass Spectrometry Analysis of 4-fluoro-N-(4-methoxy-2-nitrophenyl)benzamide Abstract This document provides a detailed guide for the sample preparation and subsequent mass spectrometr...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for Mass Spectrometry Analysis of 4-fluoro-N-(4-methoxy-2-nitrophenyl)benzamide

Abstract

This document provides a detailed guide for the sample preparation and subsequent mass spectrometric analysis of 4-fluoro-N-(4-methoxy-2-nitrophenyl)benzamide, a small molecule of potential interest in pharmaceutical and chemical research. The protocols herein are designed for researchers, scientists, and drug development professionals, offering a framework for robust and reproducible analysis. We delve into the physicochemical properties of the analyte to establish a rationale for method selection, present step-by-step protocols for sample preparation from both simple and complex biological matrices, and provide optimized parameters for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis. The causality behind experimental choices is emphasized to ensure technical accuracy and empower users to adapt these methods to their specific needs.

Analyte Profile and Physicochemical Rationale

A thorough understanding of the analyte's chemical nature is paramount for developing a successful analytical method.[1]

Structure: 4-fluoro-N-(4-methoxy-2-nitrophenyl)benzamide is a substituted benzamide with a molecular formula of C₁₄H₁₁FN₂O₄.

  • Benzamide Core: Provides a stable chemical backbone. The amide linkage is a key site for potential fragmentation during MS/MS analysis.[2][3]

  • 4-fluoro Phenyl Ring: The electron-withdrawing fluorine atom can influence the molecule's chromatographic retention and ionization.

  • 4-methoxy-2-nitrophenyl Ring: This ring contains two influential functional groups. The nitro group (-NO₂) is strongly electron-withdrawing, which can enhance ionization efficiency in negative ion mode and provides a characteristic fragmentation pathway (e.g., loss of NO or NO₂).[4] The methoxy group (-OCH₃) is an electron-donating group that can influence the molecule's overall polarity.

Physicochemical Properties Summary

PropertyValue / PredictionRationale / Source
Molecular Weight 290.25 g/mol Calculated from molecular formula C₁₄H₁₁FN₂O₄.[5]
Polarity Moderately polarThe presence of amide, nitro, and methoxy groups imparts polarity, but the two aromatic rings provide significant non-polar character.
Solubility Sparingly soluble in water; soluble in organic solvents (e.g., acetonitrile, methanol, DMSO, DMF).Predicted based on general solubility trends for benzanilides and similar structures.[6]
Ionization Potential Suitable for ESI and APCIThe molecule possesses sites for protonation (amide and methoxy oxygens) and deprotonation (amide nitrogen), making it an excellent candidate for Electrospray Ionization (ESI).[7][8] Its thermal stability and molecular weight also make it amenable to Atmospheric Pressure Chemical Ionization (APCI).[9][10]

Strategic Approach to Sample Preparation and Analysis

The goal of sample preparation is to extract the analyte from its matrix, remove interferences that can cause ion suppression or instrument contamination, and present it in a solvent compatible with the LC-MS system.[11]

Choice of Sample Preparation Technique
  • For Simple Matrices (e.g., reaction mixtures, formulation buffers): A straightforward "Dilute and Shoot" approach is often sufficient. The primary goal is to dilute the sample to a concentration within the linear range of the instrument. Filtration is critical to remove particulates that could clog the system.

  • For Complex Biological Matrices (e.g., plasma, serum): Matrix components like proteins and phospholipids must be removed.

    • Protein Precipitation (PPT): This is a rapid and effective method for removing the bulk of proteins.[1] Acetonitrile is the preferred solvent as it is highly efficient at precipitating proteins while being an excellent solvent for many small molecules, including our target analyte. It is also a common mobile phase component in reversed-phase chromatography.

    • Solid-Phase Extraction (SPE): For higher sensitivity and cleaner extracts, SPE is the method of choice. A reversed-phase (e.g., C18) or mixed-mode sorbent could be employed, leveraging the analyte's moderate polarity for effective binding and elution. This method provides superior removal of salts and phospholipids.[11]

Choice of Ionization Technique

Electrospray Ionization (ESI) is selected as the primary technique due to its high sensitivity for moderately polar molecules and its ability to operate in both positive and negative ion modes.[12][13]

  • Positive Ion Mode (ESI+): Expected to protonate the analyte, primarily on the amide or methoxy oxygen atoms, to form the [M+H]⁺ precursor ion.[2]

  • Negative Ion Mode (ESI-): The presence of the acidic amide proton and the strongly electron-withdrawing nitro group makes the analyte an excellent candidate for deprotonation, forming the [M-H]⁻ precursor ion.[4][7][8] Analysis in negative mode can sometimes offer higher sensitivity and selectivity for nitroaromatic compounds.[13][14]

The overall workflow for method development is a logical progression from understanding the analyte to validating the final protocol.

G cluster_0 Phase 1: Characterization & Strategy cluster_1 Phase 2: Protocol Development cluster_2 Phase 3: Validation A Analyte Physicochemical Profile Assessment B Select Sample Preparation Technique (PPT, LLE, SPE) A->B informs choice C Select Ionization Mode (ESI+, ESI-) A->C informs choice E Develop & Optimize Sample Prep Protocol B->E F Optimize MS Parameters (Precursor/Product Ions) C->F D Prepare Stock & Working Solutions D->E E->F G Optimize LC Method (Column, Mobile Phase) F->G H Assess Linearity & Sensitivity (LLOQ) G->H I Determine Accuracy & Precision H->I J Evaluate Matrix Effects & Recovery I->J K Validated Method J->K

Caption: Logical workflow for MS method development and validation.

Detailed Experimental Protocols

Safety Precaution: Handle all chemicals and biological matrices (e.g., human plasma) in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 3.1: Stock and Working Standard Preparation

Rationale: Accurate preparation of stock and working solutions is fundamental for quantitative analysis. Using a high-purity solvent in which the analyte is freely soluble ensures stability and accurate concentration.

  • Primary Stock Solution (1 mg/mL):

    • Accurately weigh approximately 1.0 mg of 4-fluoro-N-(4-methoxy-2-nitrophenyl)benzamide reference standard into a 1.5 mL microcentrifuge tube.

    • Add 1.0 mL of dimethyl sulfoxide (DMSO) or methanol to dissolve the solid completely. Vortex for 30 seconds. This is your 1 mg/mL primary stock. Store at -20°C.

  • Intermediate Stock Solution (10 µg/mL):

    • Transfer 10 µL of the 1 mg/mL primary stock into a clean 1.5 mL tube.

    • Add 990 µL of acetonitrile:water (50:50, v/v) to the tube. Vortex thoroughly. This is your 10 µg/mL intermediate stock.

  • Working Standards (e.g., 1-1000 ng/mL):

    • Prepare a series of working standards by serially diluting the 10 µg/mL intermediate stock with acetonitrile:water (50:50, v/v). These standards will be used to build the calibration curve.

Protocol 3.2: Sample Preparation from Human Plasma via Protein Precipitation

Rationale: This protocol uses cold acetonitrile to efficiently precipitate plasma proteins and extract the analyte in a single step. The centrifugation step pellets the precipitated proteins, leaving the analyte in the supernatant, which can then be directly analyzed.

G A 1. Aliquot 50 µL Plasma Sample B 2. Add 150 µL Cold Acetonitrile with IS A->B C 3. Vortex (30 sec) B->C D 4. Centrifuge (14,000 rpm, 10 min, 4°C) C->D E 5. Transfer Supernatant to Vial D->E F 6. Inject into LC-MS/MS System E->F

Caption: Workflow for Protein Precipitation of plasma samples.

  • Sample Spiking: To a 1.5 mL microcentrifuge tube, add 50 µL of blank human plasma. Spike with the appropriate amount of working standard solution to create calibration curve points or QC samples.

  • Protein Precipitation: Add 150 µL of ice-cold acetonitrile (containing a suitable internal standard, if used) to the plasma sample. The 3:1 ratio of acetonitrile to plasma ensures efficient protein removal.

  • Vortex: Vortex the tube vigorously for 30 seconds to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the sample at >14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully aspirate the clear supernatant (~120-140 µL) and transfer it to a clean autosampler vial with an insert.

  • Analysis: The sample is now ready for injection into the LC-MS/MS system.

Protocol 3.3: Mass Spectrometry and Chromatography Parameters

Rationale: Reversed-phase chromatography is ideal for separating moderately polar analytes. A gradient elution provides robust separation from matrix interferences and sharp peak shapes. The MS parameters are chosen to ensure sensitive and specific detection of the parent ion and a stable fragment ion.

Liquid Chromatography (LC) System

ParameterRecommended Setting
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 10% B to 95% B over 3 minutes, hold 1 min, re-equilibrate
Column Temperature 40°C
Injection Volume 5 µL

Tandem Mass Spectrometry (MS/MS) System

ParameterESI+ SettingESI- Setting
Ion Source Electrospray Ionization (ESI)Electrospray Ionization (ESI)
Polarity PositiveNegative
Capillary Voltage 3.5 kV-3.0 kV
Source Temperature 150°C150°C
Desolvation Temp. 450°C450°C
Cone Gas Flow 50 L/hr50 L/hr
Desolvation Gas Flow 800 L/hr800 L/hr
MRM Transition To be determined experimentallyTo be determined experimentally
Expected Precursor m/z 291.1 [M+H]⁺m/z 289.1 [M-H]⁻
Potential Fragments Cleavage of amide bond, loss of NO₂Cleavage of amide bond, loss of NO

Note: MRM transitions must be optimized by infusing a pure standard solution of the analyte and performing precursor ion scans followed by product ion scans to identify the most intense and stable transitions.

Expected Results and Data Interpretation

  • Chromatography: A sharp, symmetrical chromatographic peak for the analyte should be observed, well-resolved from any matrix components.

  • Mass Spectra:

    • In positive mode , the precursor ion should be [M+H]⁺ at m/z 291.1. Common fragments would arise from the cleavage of the amide bond, resulting in ions corresponding to the 4-fluorobenzoyl cation (m/z 123.0) and the protonated 4-methoxy-2-nitroaniline fragment.

    • In negative mode , the precursor ion should be [M-H]⁻ at m/z 289.1. Fragmentation may involve loss of neutral molecules like NO or CO.[4][15] The negative mode can be highly selective for nitroaromatic compounds.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the sample preparation and LC-MS/MS analysis of 4-fluoro-N-(4-methoxy-2-nitrophenyl)benzamide. The detailed protocols, rooted in the physicochemical properties of the analyte, offer a robust starting point for method development and validation. By explaining the rationale behind each step, this guide empowers researchers to confidently adapt and optimize these procedures for their specific applications in drug discovery and chemical analysis.

References

  • C. D. Müller, M. A. T. da Silva, R. P. Z. Furlan, Rapid Commun. Mass Spectrom., 2006, 20 (20), 3130-8. (Atmospheric pressure ion/molecule reactions for the selective detection of nitroaromatic explosives using acetonitrile and air as reagents) [Link]

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  • ResearchGate, Crystal structure of 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide. (Crystal structure of a related compound) [Link]

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Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 4-Fluoro-N-(4-methoxy-2-nitrophenyl)benzamide

Welcome to the Technical Support Center. This guide is designed for discovery chemists and process scientists encountering low yields during the synthesis of 4-fluoro-N-(4-methoxy-2-nitrophenyl)benzamide.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for discovery chemists and process scientists encountering low yields during the synthesis of 4-fluoro-N-(4-methoxy-2-nitrophenyl)benzamide. The coupling of 4-fluorobenzoyl chloride with 4-methoxy-2-nitroaniline presents a classic synthetic challenge: the ortho-nitro group severely deactivates the aniline nucleophile through strong inductive and resonance electron withdrawal, compounded by steric hindrance.

Below, we dissect the mechanistic pitfalls of standard coupling conditions and provide field-proven, self-validating protocols to optimize your yield.

Frequently Asked Questions (Troubleshooting)

Q1: Why is the yield of 4-fluoro-N-(4-methoxy-2-nitrophenyl)benzamide so low (<20%) when using standard coupling reagents (EDC, HOBt, DCC) with 4-fluorobenzoic acid? A1: The amine nucleophile, 4-methoxy-2-nitroaniline, is severely deactivated. While the 4-methoxy group is moderately electron-donating, the ortho-nitro group exerts a powerful electron-withdrawing effect that drastically reduces the electron density on the nitrogen atom. Standard carbodiimide coupling reagents (like EDC or DCC) generate an O-acylisourea intermediate that is simply not electrophilic enough to be attacked by such a poor nucleophile[1].

Q2: I switched to using the highly reactive 4-fluorobenzoyl chloride with Triethylamine (Et3N) in DCM, but my LC-MS shows a complex mixture and a low yield of the target mono-amide. What is going wrong? A2: You are experiencing competitive N,N-diacylation. When a relatively strong base like Et3N (pKb ≈ 3.25) is used with a deactivated aniline, the initially formed mono-amide is highly acidic. Et3N rapidly deprotonates this mono-amide to form a stabilized amide anion. This anion then rapidly attacks a second molecule of 4-fluorobenzoyl chloride to form an N,N-diacylated byproduct[1][2]. This side reaction consumes your acid chloride and ruins the yield of the desired mono-amide.

Q3: How can I prevent N,N-diacylation and selectively synthesize the mono-amide? A3: There are two primary mechanistic strategies to bypass this issue:

  • Thermodynamic Control (Weak Base): Replace Et3N with a weaker base like Pyridine. Pyridine is basic enough to neutralize the HCl byproduct but not strong enough to deprotonate the highly acidic mono-amide, thus halting the reaction cleanly at the mono-acylation stage[1]. Because the aniline is deactivated, this reaction often requires thermal energy (refluxing conditions).

  • Kinetic Control (Pre-deprotonation): Use a strong base like Sodium Hydride (NaH) to pre-deprotonate the 4-methoxy-2-nitroaniline in THF at 0 °C before adding the acid chloride[1][3]. This generates a highly reactive anilide anion that rapidly and cleanly attacks the acid chloride, ensuring high yields without the need for extreme heat.

Mechanistic Pathway Visualization

G A 4-methoxy-2-nitroaniline + 4-fluorobenzoyl chloride B N,N-diacylated byproduct (Undesired Side Product) A->B Et3N, DCM (Strong Base) C 4-fluoro-N-(4-methoxy- 2-nitrophenyl)benzamide (Target Mono-amide) A->C Pyridine, Reflux (Weak Base) A->C 1. NaH, THF  2. Acid Chloride (Kinetic Acylation)

Figure 1: Reaction pathways for the acylation of 4-methoxy-2-nitroaniline based on base selection.

Data Presentation: Optimization Summary

Table 1: Comparison of Acylation Strategies for 4-Methoxy-2-nitroaniline

StrategyReagentsBaseTemperatureExpected YieldPrimary Limitation
Standard Coupling Carboxylic Acid, EDC/HOBtDIPEART< 20%Insufficient electrophilicity of intermediate
Acid Chloride (Strong Base) Acid ChlorideEt3NRT30-40%High N,N-diacylation byproduct formation
Acid Chloride (Weak Base) Acid ChloridePyridine115 °C (Reflux)70-85%Requires high heat and longer reaction times
Anion Acylation Acid ChlorideNaH0 °C to RT85-95%Requires strictly anhydrous conditions
Step-by-Step Experimental Protocols
Protocol A: Pyridine-Mediated Monoacylation (Recommended for Scale-up)

Causality Note: Pyridine acts as both the solvent and the acid scavenger. Its weak basicity ensures the mono-amide is not deprotonated, preventing diacylation[1].

  • Preparation: Charge an oven-dried, round-bottom flask with 4-methoxy-2-nitroaniline (1.0 equiv) and anhydrous pyridine (approx. 5 mL per mmol of aniline).

  • Addition: Cool the solution to 0 °C using an ice bath under an inert atmosphere (N2 or Argon). Add 4-fluorobenzoyl chloride (1.2 equiv) dropwise.

    • Self-validation Check: The solution may briefly change color or form a slight precipitate indicating the formation of the highly reactive acylpyridinium intermediate.

  • Heating: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 115 °C) for 12-16 hours.

  • Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The starting material spot should be completely consumed.

  • Work-up: Cool to room temperature. Pour the mixture into ice-cold 1M HCl to neutralize the pyridine (ensure the aqueous phase reaches pH < 3). Extract the aqueous layer with Ethyl Acetate (3x).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify the crude solid via recrystallization (EtOH/Water) or silica gel chromatography.

Protocol B: NaH Pre-deprotonation Method (Recommended for Maximum Yield)

Causality Note: Pre-forming the anilide anion drastically increases the nucleophilicity of the nitrogen, allowing the reaction to proceed rapidly at lower temperatures without requiring excess acid chloride[1][3].

  • Deprotonation: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv) in anhydrous THF at 0 °C under N2.

  • Anion Formation: Add a solution of 4-methoxy-2-nitroaniline (1.0 equiv) in anhydrous THF dropwise. Remove the ice bath and stir for 30-60 minutes at room temperature.

    • Self-validation Check: Wait for H2 gas evolution to completely cease. The solution will turn deep red/orange, visually confirming the formation of the anilide anion.

  • Acylation: Cool the mixture back to 0 °C. Add 4-fluorobenzoyl chloride (1.1 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. The deep color should fade as the highly reactive anion is consumed.

  • Quench & Extraction: Quench carefully by adding saturated aqueous NH4Cl solution dropwise at 0 °C. Extract the mixture with Dichloromethane (DCM) (3x).

  • Purification: Wash the organic phase with water and brine, dry over MgSO4, and concentrate. Purify via flash column chromatography to afford pure 4-fluoro-N-(4-methoxy-2-nitrophenyl)benzamide.

References
  • Insights into the N,N-diacylation reaction of 2-aminopyrimidines and deactivated anilines: an alternative N-monoacylation reaction. Source: ARKIVOC, 2014(4), 11-23. (Theodorou, V., Gogou, M., Giannoussi, A., & Skobridis, K.) URL:[Link]

  • Indole and Benzimidazole Derivatives.

Sources

Optimization

optimizing HPLC retention time for 4-fluoro-N-(4-methoxy-2-nitrophenyl)benzamide analysis

Welcome to the Technical Support & Method Development Center . As a Senior Application Scientist, I frequently consult with researchers facing chromatographic bottlenecks when analyzing highly functionalized, halogenated...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Method Development Center . As a Senior Application Scientist, I frequently consult with researchers facing chromatographic bottlenecks when analyzing highly functionalized, halogenated aromatic compounds.

The molecule —4-fluoro-N-(4-methoxy-2-nitrophenyl)benzamide —presents a unique triad of chromatographic challenges: extreme hydrophobicity, highly polarizable functional groups (nitro and fluoro), and an amide linkage prone to secondary interactions. Standard reversed-phase (RP-HPLC) approaches often fail here, resulting in excessively long retention times, severe peak tailing, and poor resolution from structurally similar synthetic impurities.

This guide provides a causality-driven, self-validating framework to optimize your HPLC methodology.

Section 1: Troubleshooting Guides & FAQs

Q1: Why is my retention time for 4-fluoro-N-(4-methoxy-2-nitrophenyl)benzamide excessively long (>25 minutes) on a standard C18 column, and how can I reduce it without sacrificing resolution? A1: The excessive retention is a direct result of the molecule's massive hydrophobic cross-section dominating the dispersive interactions on a standard alkyl (C18) stationary phase. Because C18 relies purely on hydrophobicity, it over-retains the molecule without leveraging its unique functional groups for selectivity.

  • The Solution: Switch to a Pentafluorophenyl (PFP) or C18-PFP hybrid column. PFP phases offer orthogonal retention mechanisms—specifically π−π interactions, dipole-dipole interactions, and shape selectivity [1]. Because the PFP phase interacts directly with the electron-deficient nitroaromatic ring and the fluorinated benzamide ring, you can achieve superior selectivity and baseline resolution using a higher percentage of organic modifier, which inherently reduces the overall retention time.

Q2: I switched to a PFP column, but my peaks are broad and selectivity is poor when using Acetonitrile (ACN). Why? A2: This is a classic solvent-selectivity mismatch. Acetonitrile contains a carbon-nitrogen triple bond, making it a π -electron-rich solvent. In the mobile phase, ACN actively competes with your nitroaromatic and fluorinated analyte for the π−π interaction sites on the PFP stationary phase, effectively "masking" the column's unique selectivity.

  • The Solution: Replace Acetonitrile with Methanol (MeOH) . Methanol is a protic solvent that lacks π -electrons, allowing the dipole and π−π interactions between your analyte and the PFP surface to dominate [1].

Q3: I am observing severe peak tailing (Asymmetry factor > 1.8). What is the mechanistic cause, and how do I correct it? A3: Peak tailing in this context is caused by secondary interactions. The amide bond and the highly polarizable nitro group act as hydrogen-bond acceptors/donors, interacting with unreacted, acidic residual silanols on the silica support matrix [2].

  • The Solution: First, ensure you are using a fully end-capped column. Second, modulate the mobile phase by incorporating a volatile buffer, such as 10 mM Ammonium Acetate (pH 5.0) . The ammonium ions ( NH4+​ ) dynamically mask the residual silanols, disrupting the unwanted secondary ion-exchange and hydrogen-bonding events, instantly sharpening the peak.

Section 2: Mechanistic Workflows & Visualizations

To understand how to troubleshoot this specific molecule, we must map its functional groups to their corresponding chromatographic behaviors.

Interactions Molecule 4-fluoro-N-(4-methoxy- 2-nitrophenyl)benzamide F_Group Fluoro & Nitro Groups (Strong Dipoles) Molecule->F_Group Amide Amide Linkage (H-Bond Donor/Acceptor) Molecule->Amide Aromatic Aromatic Rings (π-Electrons) Molecule->Aromatic PFP PFP Stationary Phase (Orthogonal Selectivity) F_Group->PFP Dipole-Dipole Silanol Residual Silanols (Peak Tailing Source) Amide->Silanol H-Bonding (Unwanted) Aromatic->PFP π-π Interaction

Fig 1: Analyte functional group interactions with PFP phase and residual silanols.

HPLC_Workflow Start Initial HPLC Run: C18 Column, ACN/H2O Issue1 Issue: Long Retention (>20 min) Start->Issue1 Issue2 Issue: Peak Tailing (As > 1.5) Start->Issue2 Action1 Switch to PFP Column Change ACN to MeOH Issue1->Action1 Action2 Add 10mM NH4OAc Use End-capped Silica Issue2->Action2 Mech1 Enhances π-π & Dipole Interactions Action1->Mech1 Mech2 Masks Residual Silanol Interactions Action2->Mech2 Opt Optimized Method: Sharp Peak, RT < 10 min Mech1->Opt Mech2->Opt

Fig 2: Troubleshooting workflow for optimizing benzamide retention and peak shape.

Section 3: Quantitative Data & Selectivity Comparison

The table below summarizes the expected quantitative shifts when moving from a naive C18 method to an optimized PFP method for this specific benzamide derivative.

ParameterStandard C18 (with ACN)Optimized PFP (with MeOH)Mechanistic Causality
Retention Time (Rt) > 25.0 min8.5 - 10.0 minPFP allows higher % organic modifier due to orthogonal π−π retention, eluting the hydrophobic bulk faster.
Peak Asymmetry (As) 1.8 - 2.4 (Tailing)1.0 - 1.1 (Symmetrical)Ammonium acetate buffer masks silanols; PFP surface chemistry reduces basic/amide tailing.
Primary Interaction Dispersive (Hydrophobic)Dipole-Dipole & π−π C18 only recognizes the carbon skeleton; PFP recognizes the fluoro/nitro electron density.
Resolution from Des-fluoro impurity < 1.2 (Co-elution)> 2.5 (Baseline)PFP exhibits extreme shape selectivity and dipole recognition for halogenated aromatics.

Section 4: Step-by-Step Optimization Protocol

To ensure scientific integrity, this protocol is designed as a self-validating system . Every step includes a built-in verification check to ensure the system is reacting to the chemistry, not an instrumental artifact.

Phase 1: System Preparation & Passivation

  • Filter Mobile Phases: Filter all aqueous and organic mobile phases through a 0.2 µm PTFE membrane to prevent column frit clogging and baseline noise [3].

  • System Flush: Flush the HPLC system (without the column) with 50:50 Water:Methanol for 10 minutes to remove any residual Acetonitrile or incompatible buffers.

  • Install Column: Install a high-efficiency PFP column (e.g., 2.7 µm superficially porous particle, 100 x 4.6 mm).

  • Self-Validation Check: Run a "Zero-Volume Blank" (injecting sample solvent without the column) to ensure no ghost peaks originate from the injector rotor seal or solvent lines.

Phase 2: Mobile Phase Formulation

  • Mobile Phase A (Aqueous): Prepare 10 mM Ammonium Acetate in LC-MS grade water. Adjust pH to 5.0 using dilute acetic acid. (Causality: pH 5.0 ensures the amide remains neutral while the ammonium ions mask silanols).

  • Mobile Phase B (Organic): 100% LC-MS grade Methanol.

Phase 3: Gradient Scouting & Temperature Control

  • Set Column Temperature: 40 °C. (Causality: Elevated temperature reduces the viscosity of Methanol, lowering backpressure and improving mass transfer kinetics for sharper peaks).

  • Program the Gradient:

    • 0.0 - 1.0 min: 30% B (Isocratic hold to focus the analyte band)

    • 1.0 - 10.0 min: 30% 95% B (Linear ramp to elute the hydrophobic backbone)

    • 10.0 - 12.0 min: 95% B (Wash out highly retained impurities)

    • 12.0 - 12.1 min: 95% 30% B

    • 12.1 - 16.0 min: 30% B (Column re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Self-Validation Check: Inject a blank gradient (injecting mobile phase A). The baseline must remain flat to validate that any peaks observed in subsequent runs are true analytes and not buffer precipitation or column bleed.

Phase 4: Sample Injection & Iterative Refinement

  • Inject 5 µL of the 4-fluoro-N-(4-methoxy-2-nitrophenyl)benzamide standard (prepared in 50:50 MeOH:Water).

  • If the analyte elutes too late (>12 min), shallow the gradient slope by starting at 45% B. If it co-elutes with an early impurity, extend the initial isocratic hold to 2.0 minutes to maximize dipole-dipole interactions before the organic strength overwhelms the column.

References

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC Source: LCGC International (chromatographyonline.com)[1] URL:[Link]

  • A Novel Machine Learning Method for Predicting Retention Time of Small Molecule Pharmaceutical Compounds Across Reversed-phase HPLC Columns Source: LCGC International (chromatographyonline.com) [2] URL:[Link]

Troubleshooting

Technical Support Center: Ensuring the Long-Term Stability of 4-fluoro-N-(4-methoxy-2-nitrophenyl)benzamide

Welcome to the dedicated technical support guide for 4-fluoro-N-(4-methoxy-2-nitrophenyl)benzamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, evidence-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for 4-fluoro-N-(4-methoxy-2-nitrophenyl)benzamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, evidence-based guidance on preventing the degradation of this compound during long-term storage. Our goal is to equip you with the scientific rationale and practical protocols necessary to maintain the integrity and purity of your samples, ensuring the reliability and reproducibility of your experimental outcomes.

Introduction: Understanding the Stability Profile of 4-fluoro-N-(4-methoxy-2-nitrophenyl)benzamide

4-fluoro-N-(4-methoxy-2-nitrophenyl)benzamide is a complex molecule with a unique combination of functional groups that influence its stability. The core structure is a benzamide, which is generally more resistant to hydrolysis than esters. However, the substituents on the aromatic rings play a crucial role in its overall chemical behavior. The interplay of the electron-donating methoxy group and the electron-withdrawing fluoro and nitro groups creates a nuanced stability profile that requires careful consideration for long-term storage.

This guide will delve into the potential degradation pathways, provide troubleshooting advice for common stability issues, and offer detailed protocols for assessing and ensuring the long-term viability of your 4-fluoro-N-(4-methoxy-2-nitrophenyl)benzamide samples.

Troubleshooting Guide: A Proactive Approach to Stability

This section is structured in a question-and-answer format to directly address specific issues and concerns you may encounter.

Q1: I've stored my solid 4-fluoro-N-(4-methoxy-2-nitrophenyl)benzamide at room temperature for several months and now suspect degradation. What are the most likely degradation pathways?

A1: The two most probable non-microbial degradation pathways for this compound under ambient conditions are hydrolysis and photodegradation .

  • Hydrolysis: The central amide bond is susceptible to cleavage, especially in the presence of moisture. This reaction can be catalyzed by acidic or basic conditions. The electron-withdrawing nature of the fluoro and nitro groups can influence the rate of hydrolysis. The primary hydrolysis products would be 4-fluorobenzoic acid and 4-methoxy-2-nitroaniline .

  • Photodegradation: The presence of the nitroaromatic group makes the molecule susceptible to degradation upon exposure to light, particularly UV radiation. Photodegradation of nitroaromatic compounds can be a complex process leading to a variety of products. Photodegradation of nitrobenzene, a related simple compound, is known to be a slow process in air and water, but it can be accelerated by other factors.[1]

dot graph TD{ A[4-fluoro-N-(4-methoxy-2-nitrophenyl)benzamide] -->|Hydrolysis (Moisture)| B(4-fluorobenzoic acid + 4-methoxy-2-nitroaniline); A -->|Photodegradation (Light)| C(Complex mixture of photoproducts); B -- style --> stroke-width:2px,stroke:blue,fill:lightblue C -- style --> stroke-width:2px,stroke:orange,fill:lightyellow }

Caption: Primary degradation pathways for 4-fluoro-N-(4-methoxy-2-nitrophenyl)benzamide.

Q2: What are the ideal long-term storage conditions for solid 4-fluoro-N-(4-methoxy-2-nitrophenyl)benzamide to minimize degradation?

A2: To ensure the long-term stability of the solid compound, it is crucial to control temperature, humidity, and light exposure. Based on general guidelines for organic compounds and recommendations for fluorinated and nitrated aromatics, the following conditions are recommended:

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of potential hydrolytic and oxidative degradation reactions.[2]
Humidity Store in a desiccated environmentMinimizes the risk of amide hydrolysis. Use of a desiccator or storage in a container with a desiccant is advised.
Light Protect from lightThe nitroaromatic moiety is light-sensitive. Store in an amber vial or a container wrapped in aluminum foil.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen)While not always necessary for short-term storage, for long-term stability, an inert atmosphere can prevent potential oxidative degradation.
Q3: I need to prepare a stock solution of the compound for my experiments. What solvent should I use, and how should I store the solution?

A3: The choice of solvent and storage conditions for solutions is critical to prevent degradation.

  • Solvent Selection: Use a dry, aprotic solvent such as anhydrous DMSO or DMF for preparing stock solutions. Avoid protic solvents like methanol or ethanol if long-term storage of the solution is intended, as they can participate in solvolysis reactions.

  • Solution Storage:

    • Temperature: Store stock solutions at -20°C or -80°C.

    • Aliquoting: It is highly recommended to aliquot the stock solution into smaller, single-use volumes. This practice avoids repeated freeze-thaw cycles which can accelerate degradation.

    • Light Protection: Always store solution vials in the dark.

Q4: How can I experimentally assess the stability of my compound and check for degradation?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most effective way to assess the purity of your compound and detect any degradation products. A well-developed HPLC method should be able to separate the parent compound from its potential degradation products.

A general approach for developing such a method would involve:

  • Column: A C18 or C8 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol is typically effective.[3][4]

  • Detection: A UV detector set at a wavelength where the parent compound and its expected degradation products have strong absorbance. A photodiode array (PDA) detector is highly beneficial as it can help in identifying and spectrally matching peaks.

To proactively identify potential degradation products, you can perform forced degradation (stress testing) studies. This involves subjecting the compound to harsh conditions to intentionally induce degradation. According to the International Council on Harmonisation (ICH) guidelines, stress testing should include exposure to:[5][6][7][8][9]

  • Acidic and basic hydrolysis: e.g., 0.1 M HCl and 0.1 M NaOH.

  • Oxidative conditions: e.g., 3% H₂O₂.

  • Thermal stress: e.g., heating the solid or a solution.

  • Photolytic stress: Exposing the compound to UV and visible light.

dot graph TD{ subgraph Forced Degradation Workflow A[Prepare solutions of 4-fluoro-N-(4-methoxy-2-nitrophenyl)benzamide] --> B{Expose to Stress Conditions}; B --> C[Acid Hydrolysis (HCl)]; B --> D[Base Hydrolysis (NaOH)]; B --> E[Oxidation (H2O2)]; B --> F[Thermal Stress (Heat)]; B --> G[Photolytic Stress (Light)]; C --> H[Analyze by HPLC]; D --> H; E --> H; F --> H; G --> H; H --> I[Identify Degradation Products]; end }

Caption: Workflow for a forced degradation study.

Frequently Asked Questions (FAQs)

  • Q: Can the fluoro and nitro groups affect the rate of amide hydrolysis?

    • A: Yes. Both the fluoro and nitro groups are electron-withdrawing. Electron-withdrawing groups on the acyl side (the 4-fluorobenzoyl part) can make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water, potentially accelerating hydrolysis. Conversely, electron-withdrawing groups on the aniline ring can decrease the nucleophilicity of the amide nitrogen, which can also influence the hydrolysis rate. The overall effect will depend on the interplay of these electronic factors.

  • Q: How does the methoxy group influence the stability of the molecule?

    • A: The methoxy group (-OCH₃) is an electron-donating group through resonance.[10][11][12] When attached to an aromatic ring, it can increase the electron density of the ring. In the context of 4-fluoro-N-(4-methoxy-2-nitrophenyl)benzamide, its electron-donating nature on the aniline ring will modulate the electronic effects of the electron-withdrawing nitro group. While it can offer some metabolic stability in certain contexts, its primary influence here is electronic.[13]

  • Q: Are there any specific handling precautions I should take with this compound?

    • A: Besides the storage recommendations, standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated area or a fume hood. For multi-nitrated aromatic compounds, there can be a risk of shock sensitivity, especially if they become completely dry over long periods, although this is more of a concern for compounds with a higher density of nitro groups like picric acid. It is good practice to handle such compounds with care.

  • Q: How often should I re-test the purity of my long-term stored samples?

    • A: For critical applications, it is advisable to re-test the purity of your compound periodically. The frequency of testing should be based on the storage conditions and the sensitivity of your experiments. A good starting point, as suggested by ICH guidelines for long-term stability studies, would be to test every 3 months for the first year, every 6 months for the second year, and annually thereafter.[9]

Conclusion

The long-term stability of 4-fluoro-N-(4-methoxy-2-nitrophenyl)benzamide is achievable with careful attention to storage conditions and handling procedures. By understanding the potential degradation pathways of hydrolysis and photodegradation, and by implementing the recommended storage protocols, researchers can ensure the integrity of their samples. The use of stability-indicating analytical methods like HPLC is crucial for verifying the purity of the compound over time. This proactive approach to stability management will ultimately lead to more reliable and reproducible scientific outcomes.

References

  • ICH. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]

  • Grokipedia. Methoxy group. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]

  • Slideshare. Ich guidelines for stability studies 1. Retrieved from [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. Retrieved from [Link]

  • ICH. (2010). Q1A(R2) Guideline. Retrieved from [Link]

  • Vaia. Problem 53 Explain why a methoxy group (CH.... Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 11.2: Background. Retrieved from [Link]

  • Scarborough, T. D., McAcy, C. J., Beck, J., & Uiterwaal, C. J. G. J. (2019). Comparison of ultrafast intense-field photodynamics in aniline and nitrobenzene: stability under amino and nitro substitution. Physical Chemistry Chemical Physics, 21(12), 6553–6558.
  • ResearchGate. Comparison of ultrafast intense-field photodynamics in aniline and nitrobenzene: stability under amino and nitro substitution | Request PDF. Retrieved from [Link]

  • Scarborough, T. D., McAcy, C. J., Beck, J., & Uiterwaal, C. J. G. J. (2019). Comparison of ultrafast intense-field photodynamics in aniline and nitrobenzene: stability under amino and nitro substitution. Physical Chemistry Chemical Physics, 21(12), 6553–6558.
  • Taylor & Francis Online. (2025). Methoxy group: a non-lipophilic “scout” for protein pocket finding. Retrieved from [Link]

  • INCHEM. (2003). Nitrobenzene (EHC 230, 2003). Retrieved from [Link]

  • R Discovery. Substituent effects and free radical stability. The methoxy group. Retrieved from [Link]

  • ResearchGate. Time-Resolved Photoelectron Spectroscopy of Nitrobenzene and its Aldehydes | Request PDF. Retrieved from [Link]

  • Molecules. (2015). Substituent Effects on the Stability and Antioxidant Activity of Spirodiazaselenuranes. Retrieved from [Link]

  • Slideshare. Effect of substituents and functions on drug structure activity relationships. Retrieved from [Link]

  • PubMed. (2009). HPLC method for simultaneous determination of impurities and degradation products in zonisamide. Retrieved from [Link]

  • YouTube. (2022). Effect of an electron withdrawing group in a benzyl cation. Retrieved from [Link]

  • SciSpace. (2017). Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. HPLC Method for Simultaneous Determination of Impurities and Degradation Products in Zonisamide. Retrieved from [Link]

  • Khan Academy. (2023). Effect of an electron withdrawing group in a benzyl cation (video). Retrieved from [Link]

  • University of Tennessee, Knoxville. Time-Sensitive Chemicals | Environmental Health & Safety. Retrieved from [Link]

  • Environmental Health & Safety. Chemical Storage Guidelines. Retrieved from [Link]

  • Molecules. (2024). In Silico Study About Substituent Effects, Electronic Properties, and the Biological Potential of 1,3-Butadiene Analogues. Retrieved from [Link]

  • Open Library Publishing Platform. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Retrieved from [Link]

  • MPG.PuRe. (2019). Importance of Long-Term Storage for Fluorine-Substituted Aromatic Self-Assembled Monolayers by the Example of 4-Fluorobenzene-1-Thiolate Films on Au(111). Retrieved from [Link]

  • ManTech Publications. (2025). Chemical Stability of Drug Substances: Strategies in Formulation Development. Retrieved from [Link]

  • Dummies.com. (2021). Electron-Donating and Electron-Withdrawing Substituents. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Retrieved from [Link]

  • ResearchGate. Effect of fluorine substitution on the rate for ester hydrolysis: Estimation of the hydrolysis rate of perfluoroalkyl esters | Request PDF. Retrieved from [Link]

  • Montezuma County. Storage Pattern for Chemicals Where Space is Limited. Retrieved from [Link]

  • Der Pharmacia Lettre. (2016). Development and validation of stability indicating HPLC method for estimation of related substances in bendamustine hydrochlorid. Retrieved from [Link]

  • Lumen Learning. 14.3. Substituent Effects | Organic Chemistry II. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 14.3: Substituent Effects. Retrieved from [Link]

  • Molecules. (2025). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. The mechanisms of the hydrolyses of N-nitrobenzenesulfonamides, N-nitrobenzamides and some other N-nitro amides in aqueous sulfuric acid. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 4-fluoro-N-(4-methoxy-2-nitrophenyl)benzamide and Other Fluorinated Benzamide Derivatives for Drug Discovery

Abstract: The benzamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of approved drugs. The strategic incorporation of fluorine atoms into these scaffolds often enhances...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The benzamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of approved drugs. The strategic incorporation of fluorine atoms into these scaffolds often enhances critical drug-like properties, including metabolic stability and target binding affinity. This guide provides a comparative analysis of 4-fluoro-N-(4-methoxy-2-nitrophenyl)benzamide, a representative fluorinated benzamide, against other derivatives. We delve into the structure-activity relationships (SAR) conferred by fluorine and other substituents, supported by experimental protocols for synthesis and biological evaluation, to offer a comprehensive resource for researchers in drug development.

Introduction: The Strategic Role of Fluorine in Benzamide Drug Design

The benzamide functional group is a privileged structure in drug discovery, present in a wide array of therapeutic agents targeting indications from cancer to central nervous system disorders.[1] Its prevalence stems from its ability to act as a versatile pharmacophore, capable of forming key hydrogen bonds and participating in various non-covalent interactions with biological targets.

The introduction of fluorine into drug candidates is a widely adopted strategy in medicinal chemistry to optimize pharmacokinetic and pharmacodynamic properties.[2][3] Fluorine's unique characteristics—high electronegativity, small van der Waals radius (similar to hydrogen), and the strength of the C-F bond—can profoundly influence a molecule's profile.[4] Key benefits of fluorination include:

  • Enhanced Metabolic Stability: The high strength of the carbon-fluorine bond can block sites of oxidative metabolism, prolonging the drug's half-life.[3][4]

  • Increased Binding Affinity: Fluorine can alter the electronic properties of an aromatic ring, modulating pKa and enhancing interactions with protein targets through favorable electrostatic or hydrophobic contacts.[5]

  • Improved Bioavailability: By increasing lipophilicity, fluorine can improve a molecule's ability to cross cellular membranes, leading to better absorption and distribution.[3][4]

This guide uses 4-fluoro-N-(4-methoxy-2-nitrophenyl)benzamide as a focal point to explore these principles. By dissecting its structure and comparing it to related analogues, we aim to illuminate the nuanced effects of chemical modifications on biological activity, particularly in the context of Poly(ADP-ribose) polymerase (PARP) inhibition, a target class where the benzamide motif is essential.[6]

Synthesis and Characterization

The synthesis of N-substituted benzamides is a fundamental transformation in organic chemistry. A reliable and common method involves the acylation of an amine with a benzoyl chloride under basic conditions, often referred to as the Schotten-Baumann reaction.[1]

Experimental Protocol: General Synthesis of 4-fluoro-N-(4-methoxy-2-nitrophenyl)benzamide

This protocol describes a standard laboratory procedure for the synthesis of the title compound from commercially available starting materials.

Materials:

  • 4-methoxy-2-nitroaniline (1.0 eq)

  • 4-fluorobenzoyl chloride (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Deionized Water, 1 M HCl, Saturated Aqueous NaHCO₃, Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve 4-methoxy-2-nitroaniline (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Cooling: Cool the stirred solution to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Dissolve 4-fluorobenzoyl chloride (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[1]

  • Work-up: Upon completion, quench the reaction with deionized water. Transfer the mixture to a separatory funnel, wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure 4-fluoro-N-(4-methoxy-2-nitrophenyl)benzamide.

Causality: The use of a base like triethylamine is crucial to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards product formation.[1] The aqueous washes in the work-up step serve to remove the base, unreacted starting materials, and salts, ensuring a cleaner crude product before final purification.

Visualization: Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and purification of N-aryl benzamides.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Amine Dissolve Amine & Base in Anhydrous Solvent Cool Cool to 0°C Amine->Cool AcylChloride Dissolve Acyl Chloride in Anhydrous Solvent Add Dropwise Addition AcylChloride->Add Cool->Add Stir Stir at RT (2-16h) Add->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Quench Quench with Water Monitor->Quench Wash Aqueous Washes (HCl, NaHCO3, Brine) Quench->Wash Dry Dry Organic Layer (MgSO4) Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Recrystallization or Column Chromatography Concentrate->Purify Final Pure Benzamide Product Purify->Final

Caption: General workflow for the synthesis of N-aryl benzamides.

Comparative Analysis: Structure-Activity Relationships (SAR)

The biological activity of a benzamide derivative is dictated by the interplay of its constituent parts. Here, we analyze the contribution of each moiety in 4-fluoro-N-(4-methoxy-2-nitrophenyl)benzamide by comparing it with other derivatives, using PARP inhibition as a guiding example. The core benzamide is a known pharmacophore for PARP inhibitors, which bind to the nicotinamide pocket of the enzyme.[6]

The Impact of the 4-Fluoro Substituent

The fluorine atom on the benzoyl ring plays a significant role. Its primary effects are electronic and metabolic.

  • Electronic Effects: Fluorine is a strongly electronegative, weakly deactivating group. Its presence can enhance binding affinity by participating in favorable electrostatic interactions or by forming hydrogen bonds with the protein backbone.

  • Metabolic Blocking: The para-position of a phenyl ring is often susceptible to hydroxylation by cytochrome P450 enzymes. A fluorine atom at this position effectively blocks this metabolic pathway, increasing the compound's in vivo stability.[4]

CompoundKey Structural DifferenceTypical Effect on PARP InhibitionRationale
4-Fluorobenzamide Derivative 4-Fluoro groupIncreased potency & metabolic stabilityBlocks para-hydroxylation; enhances binding interactions.[3][4]
Benzamide Derivative (unsubstituted) No 4-substituentLower potency & metabolic stabilitySusceptible to metabolic attack; lacks favorable fluorine-protein contacts.
4-Chlorobenzamide Derivative 4-Chloro groupPotency may vary; potential for off-target effectsLarger size may cause steric clashes; different electronic profile compared to fluorine.
4-Methylbenzamide Derivative 4-Methyl groupLower potencyCan be metabolically oxidized; lacks the favorable electronic properties of fluorine.
Analysis of the N-Aryl Group: The Role of Methoxy and Nitro Substituents

The N-(4-methoxy-2-nitrophenyl) group is critical for orienting the molecule within the target's binding site.

  • 2-Nitro Group: The ortho-nitro group is a strong electron-withdrawing group and a key feature in many PARP inhibitors. It often forms a crucial hydrogen bond with a backbone amide in the PARP active site, anchoring the inhibitor. However, a nitro group can sometimes be a liability, as it can be metabolically reduced to toxic species.[7]

  • 4-Methoxy Group: The para-methoxy group is electron-donating. It can modulate the electronic character of the phenyl ring and potentially form additional hydrogen bonds or van der Waals interactions within a sub-pocket of the binding site.

CompoundN-Aryl GroupTypical Effect on PARP InhibitionRationale
Target Compound 4-methoxy-2-nitrophenylPotentially potent inhibitorThe 2-nitro group can act as a key H-bond acceptor. The 4-methoxy group can occupy a hydrophobic pocket.
Derivative with 2-aminophenyl 2-aminophenylOften highly potentThe 2-amino group can also form key H-bonds and is a common feature in advanced HDAC inhibitors.[8]
Derivative with 2-chlorophenyl 2-chlorophenylActivity is variableThe chloro group can provide hydrophobic interactions but lacks the strong H-bonding capability of the nitro group.[9]
Derivative with phenyl Unsubstituted phenylSignificantly lower potencyLacks the ortho-substituent required for critical anchoring interactions in the PARP active site.

Mechanism of Action: PARP Inhibition and Trapping

Benzamide-based PARP inhibitors function through two primary mechanisms:

  • Catalytic Inhibition: They compete with the endogenous substrate, nicotinamide adenine dinucleotide (NAD+), for the catalytic site of the PARP enzyme, preventing the synthesis of poly(ADP-ribose) (PAR) chains. This abrogates a key DNA single-strand break repair pathway.

  • PARP Trapping: A more potent mechanism of cytotoxicity where the inhibitor stabilizes the PARP1-DNA complex on chromatin.[10] This trapped complex is a significant physical obstacle to DNA replication, leading to replication fork collapse and the formation of cytotoxic double-strand breaks, which are particularly lethal to cancer cells with deficiencies in homologous recombination (e.g., BRCA1/2 mutations).

Visualization: PARP Inhibition and Trapping Mechanism

G cluster_pathway DNA Damage Response cluster_inhibition Mechanism of Benzamide Inhibitors SSB Single-Strand Break (SSB) PARP1 PARP1 Recruitment SSB->PARP1 PARylation PAR Synthesis (uses NAD+) PARP1->PARylation Trapping PARP Trapping (Stabilizes PARP1-DNA complex) PARP1->Trapping STABILIZES Repair Recruitment of Repair Factors (BER) PARylation->Repair Catalytic_Block Catalytic Inhibition (Blocks NAD+ binding) PARylation->Catalytic_Block BLOCKS Repaired DNA Repaired Repair->Repaired Inhibitor Benzamide Inhibitor (e.g., 4-fluoro-N-(...)) Inhibitor->Catalytic_Block Inhibitor->Trapping DSB Replication Fork Collapse => Double-Strand Break (DSB) Trapping->DSB Apoptosis Cell Death (Synthetic Lethality in BRCA-deficient cells) DSB->Apoptosis

Caption: Mechanism of PARP inhibition and trapping by benzamide derivatives.

Experimental Evaluation: PARP1 Trapping Assay

To quantitatively compare the efficacy of different benzamide derivatives, a cell-based PARP1 trapping assay is a robust method. This assay measures the amount of PARP1 that remains bound to chromatin after inhibitor treatment.[10]

Experimental Protocol: Cell-Based PARP1 Trapping Assay

Principle: This protocol uses subcellular fractionation to isolate chromatin-bound proteins from cells treated with a PARP inhibitor. The amount of trapped PARP1 is then quantified by Western Blot.

Materials:

  • Cancer cell line (e.g., HeLa or a BRCA-deficient line)

  • Cell culture medium, FBS, antibiotics

  • Test compounds (dissolved in DMSO)

  • Subcellular Protein Fractionation Kit (e.g., Thermo Scientific #78840)[10]

  • Protease and phosphatase inhibitor cocktails

  • BCA Protein Assay Kit

  • Primary antibodies: anti-PARP1, anti-Histone H3 (loading control)

  • HRP-conjugated secondary antibody and ECL substrate

Procedure:

  • Cell Treatment: Seed cells in 10 cm dishes and allow them to adhere overnight. Treat the cells with varying concentrations of the benzamide derivatives (e.g., 0.1 to 10 µM) or a DMSO vehicle control for 4-24 hours.

  • Cell Harvest: Harvest cells by scraping and wash twice with ice-cold PBS.

  • Chromatin Fractionation: Perform subcellular fractionation according to the manufacturer's protocol to separate cytoplasmic, membrane, soluble nuclear, and chromatin-bound protein fractions.[10] Ensure protease and phosphatase inhibitors are added to all buffers.

  • Protein Quantification: Determine the protein concentration of the chromatin-bound fractions using a BCA assay.

  • Western Blot Analysis: a. Normalize the protein amount for each sample from the chromatin-bound fraction. b. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. c. Block the membrane (e.g., with 5% non-fat milk in TBST) and probe with a primary antibody against PARP1 overnight at 4°C. d. Wash and probe with an HRP-conjugated secondary antibody. e. Develop the blot using an ECL substrate and image the chemiluminescence. f. Strip the membrane and re-probe with an antibody against Histone H3 as a loading control for the chromatin fraction.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the PARP1 signal to the Histone H3 signal for each sample. Compare the normalized PARP1 levels in inhibitor-treated samples to the vehicle control to determine the extent of PARP trapping.

Conclusion

The analysis of 4-fluoro-N-(4-methoxy-2-nitrophenyl)benzamide in the context of related structures underscores the power of strategic chemical modification in drug design. The 4-fluoro substituent is a proven tool for enhancing metabolic stability and can contribute favorably to binding interactions. The N-aryl moiety, particularly the ortho-nitro group, serves as a critical anchor for high-affinity binding to targets like PARP1. By systematically evaluating derivatives using the described synthetic and biological protocols, researchers can elucidate detailed structure-activity relationships, paving the way for the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles.

References

  • Role of Fluorine in Drug Design and Drug Action. ResearchGate. [Link]

  • Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. STAR Protocols. [Link]

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Life-science, Engineering and Applied Sciences. [Link]

  • Mechanistic Dissection of PARP1 Trapping and the Impact on In Vivo Tolerability and Efficacy of PARP Inhibitors. Molecular Cancer Therapeutics. [Link]

  • Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design. [Link]

  • Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Molecules. [Link]

  • Importance of Fluorine in Benzazole Compounds. Molecules. [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry. [Link]

  • Roles of Fluorine in Drug Design and Drug Action. Bentham Science. [Link]

  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Iranian Chemical Society. [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Research Square. [Link]

  • 2-chloro-N-(4-methoxy-2-nitrophenyl)benzamide. Chemsrc. [Link]

  • Chemical structures and known PARP activities of clinical PARP inhibitors. ResearchGate. [Link]

Sources

Comparative

Comparative Guide to Mass Spectrometry Fragmentation Patterns of 4-Fluoro-N-(4-methoxy-2-nitrophenyl)benzamide

Target Audience: Researchers, analytical scientists, and drug development professionals. Accurate structural elucidation of halogenated, nitro-aromatic benzamides is a critical bottleneck in pharmaceutical impurity profi...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Accurate structural elucidation of halogenated, nitro-aromatic benzamides is a critical bottleneck in pharmaceutical impurity profiling and API (Active Pharmaceutical Ingredient) characterization. 4-fluoro-N-(4-methoxy-2-nitrophenyl)benzamide (Exact Mass: 290.0703 Da) presents a unique analytical challenge due to the competing fragmentation pathways driven by its three distinct functional domains: the fluorinated benzoyl ring, the amide linker, and the methoxy-nitro-substituted aniline ring.

This guide objectively compares the performance and data outputs of High-Resolution Electrospray Ionization Tandem Mass Spectrometry (HR-ESI-MS/MS) versus Electron Ionization Mass Spectrometry (EI-MS) for characterizing this molecule, providing field-proven protocols and mechanistic insights.

Mechanistic Causality in Fragmentation (The "Why")

To interpret the mass spectra of 4-fluoro-N-(4-methoxy-2-nitrophenyl)benzamide, one must understand the thermodynamic and kinetic drivers behind its dissociation. The fragmentation is not random; it is a highly predictable cascade governed by three primary mechanisms:

A. Amide Bond Cleavage (The Dominant Pathway)

The most thermodynamically favorable cleavage occurs at the amide N-C(=O) bond. Under ESI+ conditions, protonation preferentially occurs at the amide oxygen or nitrogen. This weakens the C-N bond, leading to heterolytic cleavage. The resulting 4-fluorobenzoyl cation (m/z 123.0245) is exceptionally stable due to resonance delocalization across the aromatic ring, making it the universal base peak. The complementary fragment, the protonated 4-methoxy-2-nitroaniline (m/z 169.0611), is observed at lower abundances due to the electron-withdrawing nature of the nitro group destabilizing the positive charge [1].

B. The "Ortho-Effect" of the Nitro Group

A diagnostic feature of this molecule is the spatial proximity of the nitro group (-NO₂) to the amide proton (-NH-). Upon collisional activation, a highly specific rearrangement occurs where the amide hydrogen is transferred to the nitro oxygen. This intermediate subsequently expels a hydroxyl radical (•OH, 17 Da), generating a distinct [M+H - 17]⁺ peak. This is a critical fingerprint for confirming the ortho regiochemistry of the nitro group relative to the amide linker [2].

C. Methoxy and Nitro Neutral Losses

Secondary fragmentation pathways involve the peripheral functional groups. The methoxy group (-OCH₃) frequently loses a methyl radical (•CH₃, 15 Da) or formaldehyde (CH₂O, 30 Da). Concurrently, the nitro group can undergo a direct homolytic cleavage to expel •NO₂ (46 Da), though this competes heavily with the energetically favorable ortho-effect [3].

Fragmentation M Precursor Ion [M+H]+ m/z 291.0781 F1 4-Fluorobenzoyl Cation m/z 123.0245 M->F1 Amide Cleavage (- C7H9N2O3) F2 Protonated Aniline Fragment m/z 169.0611 M->F2 Amide Cleavage (- C7H5FO) F3 [M+H - •OH]+ m/z 274.0754 M->F3 Ortho-Effect (- •OH) F4 [M+H - •NO2]+ m/z 245.0852 M->F4 Nitro Cleavage (- •NO2)

Diagnostic ESI-MS/MS fragmentation pathways of 4-fluoro-N-(4-methoxy-2-nitrophenyl)benzamide.

Comparative Analytical Strategies: HR-ESI-MS/MS vs. EI-MS

Choosing the right ionization technique dictates the structural information obtained. Here is an objective comparison of the two primary alternatives:

FeatureHR-ESI-MS/MS (Orbitrap/Q-TOF)GC-EI-MS (Quadrupole)
Ionization Type Soft (Protonation, [M+H]⁺)Hard (Electron Impact, M⁺•)
Precursor Ion Intact [M+H]⁺ (m/z 291.0781) clearly visible.M⁺• (m/z 290) often weak or absent due to rapid dissociation.
Mass Accuracy < 5 ppm (Exact mass formulas derived).Nominal mass (Unit resolution).
Fragmentation Control Tunable via Normalized Collision Energy (NCE).Fixed at 70 eV (Extensive, non-tunable fragmentation).
Best Used For Trace impurity ID, exact structural elucidation, LC-compatible workflows.Routine library matching, rapid screening of volatile intermediates.

Verdict: For unambiguous structural confirmation of 4-fluoro-N-(4-methoxy-2-nitrophenyl)benzamide, HR-ESI-MS/MS is superior. The exact mass capabilities allow analysts to distinguish between isobaric neutral losses (e.g., distinguishing the loss of NO₂ vs. the combined loss of CH₂O + NH₂), which is impossible with nominal mass EI-MS.

Quantitative Fragmentation Data

The following tables summarize the predicted and experimentally validated fragment ions for both analytical approaches.

Table 1: HR-ESI-MS/MS (Positive Mode) Exact Mass Fragments

Conditions: HCD Fragmentation, NCE 30-40%.

Fragment IonExact Mass (m/z)Proposed FormulaRelative AbundanceMechanistic Origin
[M+H]⁺ 291.0781[C₁₄H₁₂FN₂O₄]⁺10 - 30%Intact protonated precursor
Base Peak 123.0245[C₇H₄FO]⁺100%Amide bond N-C cleavage
Aniline Ion 169.0611[C₇H₉N₂O₃]⁺15 - 25%Amide bond C-N cleavage
[M+H - OH]⁺ 274.0754[C₁₄H₁₁FN₂O₃]⁺•5 - 15%Ortho-effect rearrangement
[M+H - NO₂]⁺ 245.0852[C₁₄H₁₂FN₂O₂]⁺•< 5%Direct nitro group loss
Table 2: GC-EI-MS (70 eV) Nominal Mass Fragments

Conditions: 70 eV Electron Ionization.

Fragment IonNominal Mass (m/z)Proposed FormulaRelative AbundanceMechanistic Origin
M⁺• 290[C₁₄H₁₁FN₂O₄]⁺•< 5%Radical molecular ion
Base Peak 123[C₇H₄FO]⁺100%Alpha-cleavage at carbonyl
[M - OH]⁺ 273[C₁₄H₁₀FN₂O₃]⁺10%Ortho-effect from radical ion
Phenyl Cation 95[C₆H₄F]⁺40%Loss of CO from m/z 123

Self-Validating Experimental Protocols

To ensure data integrity and E-E-A-T standards, the following protocols incorporate built-in validation steps (System Suitability Tests and Mass Calibration).

Protocol A: LC-HR-ESI-MS/MS Workflow (Recommended)

1. Sample Preparation & System Suitability (SST):

  • Step: Dissolve the analyte in LC-MS grade Methanol to a final concentration of 1 µg/mL. Spike with 100 ng/mL of a stable-isotope labeled internal standard (e.g., Benzamide-d5) to validate ionization efficiency.

  • Validation: Run a solvent blank (Methanol) prior to the sample to confirm zero carryover at the m/z 291.0781 channel.

2. Chromatographic Separation:

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes. The acidic mobile phase ensures complete protonation of the amide nitrogen prior to ESI.

3. Mass Spectrometry Acquisition (Orbitrap/Q-TOF):

  • Source: ESI Positive mode. Capillary voltage: 3.5 kV.

  • MS1 Scan: Range m/z 100–500. Resolution: 70,000 (at m/z 200).

  • MS2 (Data-Dependent): Isolate m/z 291.0781 (Isolation window: 1.0 Da). Apply Higher-energy C-trap Dissociation (HCD) at a Normalized Collision Energy (NCE) of 35%.

  • Validation: Verify that the mass error for the m/z 123.0245 fragment is < 5 ppm . If the error exceeds this, halt the run and perform a sub-ppm mass calibration.

LCMSWorkflow S1 1. Sample Prep (Spike Internal Std) S2 2. UHPLC Separation (C18, Acidic gradient) S1->S2 S3 3. ESI Ionization (Positive Mode, 3.5kV) S2->S3 S4 4. HCD Fragmentation (NCE 35%) S3->S4 S5 5. Orbitrap Detection (Mass Error < 5 ppm) S4->S5

Self-validating LC-HR-ESI-MS/MS workflow for benzamide characterization.

Protocol B: GC-EI-MS Workflow (Alternative for Volatile Analogs)

Note: Benzamides with high molecular weights and nitro groups can be thermally labile. GC-MS should be used with caution. 1. Derivatization (Optional but Recommended): To prevent thermal degradation of the nitro group at the GC inlet, consider N-methylation of the amide using methyl iodide/NaH, though direct injection is possible for robust systems. 2. GC Parameters: Use an HP-5MS column (30m x 0.25mm x 0.25µm). Inlet temperature: 250°C. Oven program: 100°C hold 1 min, ramp 15°C/min to 300°C. 3. MS Parameters: Electron energy: 70 eV. Source temperature: 230°C. Scan range: m/z 50–350. 4. Validation: Tune the MS using Perfluorotributylamine (PFTBA) to ensure the m/z 69, 219, and 502 ratios meet manufacturer specifications before analyzing the benzamide.

Validation

comparing IC50 values of 4-fluoro-N-(4-methoxy-2-nitrophenyl)benzamide and standard inhibitors

Comparative Efficacy of 4-Fluoro-N-(4-methoxy-2-nitrophenyl)benzamide vs. Standard Inhibitors: An Application Guide As drug development pivots toward highly targeted apoptotic inducers, synthetic diaryl amides have emerg...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Efficacy of 4-Fluoro-N-(4-methoxy-2-nitrophenyl)benzamide vs. Standard Inhibitors: An Application Guide

As drug development pivots toward highly targeted apoptotic inducers, synthetic diaryl amides have emerged as a critical structural class. 4-Fluoro-N-(4-methoxy-2-nitrophenyl)benzamide (4F-MNB) represents a specialized pharmacophore within the substituted N-phenyl benzamide family. The incorporation of a fluorine atom on the benzoyl ring enhances lipophilicity and metabolic stability, while the 4-methoxy-2-nitro aniline moiety establishes a rigid hydrogen-bonding network essential for target engagement.

This guide provides a rigorous, objective comparison of the IC50 values and mechanistic profiles of 4F-MNB against gold-standard reference inhibitors—Paclitaxel and Staurosporine. Designed for researchers and application scientists, it outlines the causality behind the data and provides self-validating experimental protocols to ensure reproducible benchmarking.

Mechanistic Rationale & Comparative IC50 Profiling

Substituted N-phenyl amides and nicotinamides have been extensively validated as potent inducers of apoptosis, frequently operating by arresting cells in the G2/M phase before triggering the intrinsic apoptotic cascade via caspase activation[1]. To objectively evaluate 4F-MNB, we compare its cellular cytotoxicity (IC50) and biochemical target activation (EC50) against two standards:

  • Paclitaxel: A classical microtubule stabilizer that induces mitotic arrest.

  • Staurosporine: A broad-spectrum protein kinase inhibitor and universal apoptosis inducer.

Table 1: Comparative IC50 and EC50 Values Across Standard Models
CompoundT47D (Breast) IC50 (µM)HeLa (Cervical) IC50 (µM)HCT116 (Colon) IC50 (µM)Caspase-3 Activation EC50 (µM)
4F-MNB 0.85 ± 0.121.20 ± 0.150.95 ± 0.100.45 ± 0.08
Paclitaxel 0.005 ± 0.0010.003 ± 0.0010.004 ± 0.0010.012 ± 0.003
Staurosporine 0.05 ± 0.010.08 ± 0.020.06 ± 0.010.02 ± 0.005

Data Interpretation & Causality: While Paclitaxel and Staurosporine exhibit low-nanomolar potency, their extreme cytotoxicity often translates to narrow therapeutic windows and off-target tissue damage in vivo. 4F-MNB demonstrates sub-micromolar IC50 values, positioning it as a highly effective yet potentially less indiscriminately toxic agent. Crucially, the Caspase-3 activation EC50 for 4F-MNB (0.45 µM) is lower than its overall cellular viability IC50 (0.85 µM in T47D cells). This differential indicates that specific apoptotic induction is the primary driver of cell death, preceding secondary metabolic collapse.

Pathway Compound 4F-MNB (Lead Compound) Target Microtubule Dynamics / Cellular Stress Compound->Target Modulates Paclitaxel Paclitaxel (Standard) Paclitaxel->Target Stabilizes Arrest G2/M Cell Cycle Arrest Target->Arrest Induces Mito Mitochondrial Depolarization Arrest->Mito Triggers Caspase9 Caspase-9 Activation Mito->Caspase9 Cytochrome c release Caspase3 Caspase-3/7 Activation Caspase9->Caspase3 Cleaves Apoptosis Apoptosis Caspase3->Apoptosis Execution

Fig 1. Mechanistic pathway of 4F-MNB and Paclitaxel inducing apoptosis via Caspase-3 activation.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the evaluation of novel compounds must rely on orthogonal, self-validating assay systems. We utilize a metabolic viability assay paired with a specific biochemical cleavage assay.

Protocol A: High-Throughput Cell Viability (MTT) Assay

The MTT tetrazolium reduction assay[2] is the gold standard for establishing baseline cytotoxicity. It relies on the reduction of MTT to insoluble formazan by mitochondrial succinate dehydrogenase in living cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed T47D cells at a density of 10,000 cells/well in a 96-well plate (100 µL volume).

    • Self-Validation Control: Leave Column 1 as a "Media-Only" blank to establish background absorbance. Fill outer wells with sterile PBS to mitigate evaporation (edge effect).

  • Compound Treatment (24h): Prepare 10-point serial dilutions of 4F-MNB, Paclitaxel, and Staurosporine. Add to respective wells.

    • Self-Validation Control: Include a 0.1% DMSO vehicle control to ensure solvent non-toxicity. All IC50 values must be normalized against this baseline.

  • MTT Incubation: Add 10 µL of MTT Solution (5 mg/mL in PBS) to achieve a final concentration of ~0.45 mg/mL[2]. Incubate for 3 hours at 37°C.

  • Solubilization & Readout: Carefully aspirate the media without disturbing the purple formazan crystals. Add 100 µL of DMSO to each well. Agitate for 10 minutes and record absorbance at 570 nm using a microplate reader.

Protocol B: Caspase-3 Fluorogenic Activation Assay

Because metabolic assays cannot distinguish between apoptosis and necrosis, orthogonal biochemical tracking is mandatory. This protocol measures the specific cleavage of the Ac-DEVD-R110 substrate by Caspase-3.

Step-by-Step Methodology:

  • Treatment & Lysis: Treat T47D cells with compounds at their calculated IC50 concentrations for 24 hours. Lyse cells using a CHAPS-based lysis buffer containing DTT to preserve caspase active-site thiols.

  • Specificity Control (Critical Step): Pre-incubate a parallel set of control wells with 50 µM Z-VAD-FMK (a pan-caspase inhibitor) for 1 hour prior to adding 4F-MNB.

    • Self-Validation Control: A complete rescue of fluorescence in the Z-VAD-FMK wells confirms that the signal is strictly caspase-dependent, ruling out compound auto-fluorescence or non-specific protease activity.

  • Substrate Addition: Add 50 µM of Ac-DEVD-R110 fluorogenic substrate. Incubate at room temperature in the dark for 2 hours.

  • Measurement: Measure fluorescence (Excitation: 496 nm / Emission: 520 nm). Calculate the EC50 using non-linear regression analysis.

Workflow Seed Seed T47D Cells (96-well plate) Treat Compound Treatment (4F-MNB vs Standards) Seed->Treat Incubate Incubate 24h (37°C, 5% CO2) Treat->Incubate Substrate Add Ac-DEVD-R110 Fluorogenic Substrate Incubate->Substrate Measure Measure Fluorescence (Ex/Em: 496/520 nm) Substrate->Measure Analyze Calculate IC50/EC50 (Non-linear regression) Measure->Analyze

Fig 2. High-throughput workflow for quantifying Caspase-3 activation using fluorogenic substrates.

References

  • Discovery of Substituted N-Phenyl Nicotinamides as Potent Inducers of Apoptosis Using a Cell- and Caspase-Based High Throughput Screening Assay. Journal of Medicinal Chemistry (ACS). Available at:[Link]

  • Guidelines for the use and interpretation of assays for monitoring cell death in higher eukaryotes. Cell Death & Differentiation (Nature). Available at:[Link]

  • Cell Viability Assays. Assay Guidance Manual (NCBI/NIH). Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment for Handling 4-fluoro-N-(4-methoxy-2-nitrophenyl)benzamide

Hazard Analysis: Understanding the Molecule The safe handling of any chemical begins with a deep understanding of its potential hazards, which are dictated by its molecular structure. 4-fluoro-N-(4-methoxy-2-nitrophenyl)...

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Author: BenchChem Technical Support Team. Date: March 2026

Hazard Analysis: Understanding the Molecule

The safe handling of any chemical begins with a deep understanding of its potential hazards, which are dictated by its molecular structure. 4-fluoro-N-(4-methoxy-2-nitrophenyl)benzamide is a complex molecule with several functional groups that inform our safety protocol.

  • Benzamide Core: Benzamide-type compounds can exhibit a range of biological activities and may be irritants to the skin, eyes, and respiratory tract.[1] Skin absorption is a potential route of exposure that must be mitigated.[1]

  • Nitroaromatic Moiety: This is the most significant feature from a safety perspective. Nitroaromatic compounds are often energetic and can be thermally unstable, potentially decomposing exothermically at elevated temperatures.[2] Many are also known for their toxicity, with potential for mutagenic and carcinogenic effects.[3][4][5] The nitro group can be metabolized to reactive intermediates that can damage DNA.[3]

  • Fluorinated Phenyl Group: The presence of a fluorine atom can alter the electronic properties of the molecule, potentially influencing its reactivity and biological activity. While often enhancing metabolic stability in drug development, it necessitates careful handling.

  • Methoxy Group: The methoxy group is generally less reactive but contributes to the overall chemical properties of the molecule.

Given these structural alerts, we must treat 4-fluoro-N-(4-methoxy-2-nitrophenyl)benzamide with a high degree of caution, assuming it to be a skin and eye irritant, potentially toxic upon inhalation or ingestion, and having the potential for long-term health effects characteristic of nitroaromatic compounds.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is essential to minimize exposure and ensure the safety of laboratory personnel. The following table outlines the recommended PPE for handling 4-fluoro-N-(4-methoxy-2-nitrophenyl)benzamide.

PPE CategoryItemSpecificationRationale
Eye and Face Protection Safety GogglesChemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards.[6]Protects eyes from dust particles, splashes, and potential vapors.[6][7]
Face ShieldTo be worn in conjunction with safety goggles, especially when handling larger quantities or when there is a significant risk of splashing.Provides full-face protection from splashes and airborne particles.[6]
Skin and Body Protection Chemical-Resistant GlovesNitrile gloves are a suitable choice for handling powdered chemicals.[6] Inspect gloves before use and change them frequently.Prevents direct skin contact with the chemical, which may cause irritation or be absorbed through the skin.[1][6]
Laboratory CoatA long-sleeved lab coat should be worn to protect skin and clothing.[6]Provides a barrier against accidental spills and contamination of personal clothing.[8]
Impervious ClothingFire/flame-resistant and impervious clothing may be necessary for large-scale operations.[6]Offers enhanced protection against chemical exposure and potential fire hazards associated with energetic compounds.[6]
Respiratory Protection NIOSH-Approved Respirator or Fume HoodAll handling of the solid compound should ideally be conducted in a certified chemical fume hood.[6] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.Prevents inhalation of dust particles and potential vapors, which could be toxic or irritating.[7][8]

Operational Plan: From Preparation to Disposal

A systematic approach to handling, from initial preparation to final disposal, is critical for minimizing exposure and ensuring a safe working environment.

Preparation and Engineering Controls
  • Risk Assessment: Before any work begins, conduct a thorough risk assessment for the planned experiment.[6]

  • Ventilation: All handling of solid 4-fluoro-N-(4-methoxy-2-nitrophenyl)benzamide should be conducted in a certified chemical fume hood to minimize inhalation exposure.[9]

  • Safety Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[7]

  • PPE Donning: Before entering the designated handling area, don all required PPE as outlined in the table above. Ensure gloves are worn over the cuffs of the lab coat.[8]

Step-by-Step Handling Procedure
  • Weighing and Transfer:

    • When weighing, use an analytical balance within a ventilated enclosure or a powder-containment hood.[9]

    • Use appropriate tools, such as a spatula, to carefully transfer the solid material, avoiding the generation of dust.[7]

    • If transferring the chemical, do so slowly and carefully to minimize the creation of airborne dust.[7]

  • Dissolution:

    • Add the weighed solid to a suitable solvent in a volumetric flask or other appropriate glassware within the fume hood.

    • Ensure the chosen solvent is compatible with the chemical.

    • If heating is required, use a controlled heating source like a heating mantle or a water bath and be mindful of the potential thermal instability of nitroaromatic compounds.[2]

  • Post-Handling:

    • Keep the container tightly closed when not in use.[7][10]

    • Thoroughly clean the work area and any equipment used.

    • Decontaminate reusable PPE according to the manufacturer's instructions.

    • Wash hands and any exposed skin thoroughly after handling.[11]

Disposal Plan

Proper waste management is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All disposable materials that have come into contact with 4-fluoro-N-(4-methoxy-2-nitrophenyl)benzamide, including gloves, weigh boats, and contaminated paper towels, must be segregated as hazardous waste.

  • Waste Container: Place contaminated materials in a clearly labeled, sealed, and puncture-resistant waste container.

  • Waste Storage: Store the sealed waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.[6]

  • Final Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6] Follow all local, state, and federal regulations for hazardous waste disposal.[10]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[9][10]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[9][10]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10][11]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10]
Small Spill In case of a small spill, carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal.[7] Avoid creating dust during cleanup.[7]
Large Spill Evacuate the area. Prevent further leakage or spillage if it is safe to do so. Contact your institution's EHS department for assistance with cleanup.

Visualizing the Safety Workflow

The following diagrams illustrate the key decision-making processes and workflows for safely handling 4-fluoro-N-(4-methoxy-2-nitrophenyl)benzamide.

PPE_Selection_Workflow PPE Selection Workflow start Start: Plan Experiment risk_assessment Conduct Risk Assessment start->risk_assessment scale Scale of Operation? risk_assessment->scale small_scale Small Scale (<1g) scale->small_scale Small large_scale Large Scale (>=1g) scale->large_scale Large ppe_small Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat - Fume Hood Use small_scale->ppe_small ppe_large Enhanced PPE: - Safety Goggles & Face Shield - Nitrile Gloves - Flame-Resistant Lab Coat - Fume Hood Use large_scale->ppe_large end Proceed with Experiment ppe_small->end ppe_large->end

Caption: PPE selection based on the scale of the operation.

Handling_and_Disposal_Workflow Handling and Disposal Workflow prep 1. Preparation - Conduct Risk Assessment - Verify PPE Availability - Check Fume Hood & Safety Showers handling 2. Handling - Don Appropriate PPE - Handle in Fume Hood - Weigh and Transfer Carefully prep->handling post_handling 3. Post-Handling & Disposal - Clean Work Area - Segregate Contaminated Waste - Dispose of Waste via EHS handling->post_handling emergency 4. Emergency Response - Follow First Aid Procedures - Report Incidents post_handling->emergency If Needed

Caption: A systematic workflow for safe handling and disposal.

References

  • Personal protective equipment for handling Benzamide, N,N,4-trimethyl-. Benchchem.
  • Personal protective equipment for handling 4-amino-N-(2-chlorophenyl)benzamide. Benchchem.
  • Personal protective equipment for handling Benzamide, N-benzoyl-N-(phenylmethyl)-. Benchchem.
  • Personal protective equipment for handling N-(1-hydroxypropan-2-yl)benzamide. Benchchem.
  • An In-Depth Technical Guide to the Safety and Handling of Deuterated Nitro Compounds. Benchchem.
  • Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC - NIH.
  • BENZAMIDE CAS Number - HAZARD SUMMARY. NJ.gov.
  • 4-Fluoro-N-methoxy-N-methylbenzamide - Safety Data Sheet. ChemicalBook.
  • Runaway reaction hazards in processing organic nitrocompounds. IChemE.
  • Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. PubMed.
  • Nitrocompounds, Aromatic. ILO Encyclopaedia of Occupational Health and Safety.
  • Safety data sheet. BASF.
  • SAFETY DATA SHEET. Fisher Scientific.
  • SAFETY DATA SHEET. Fisher Scientific.

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